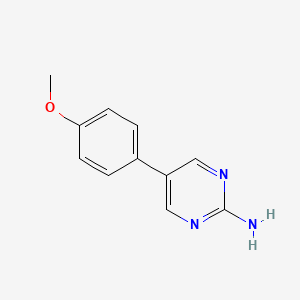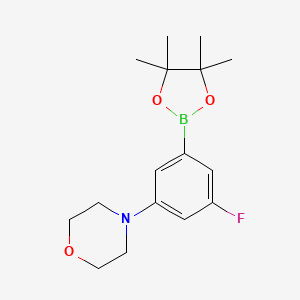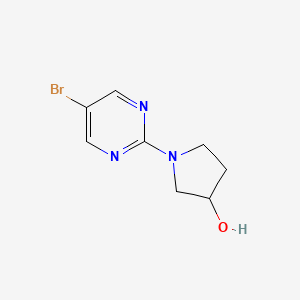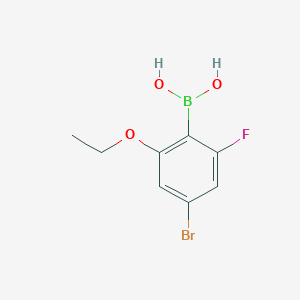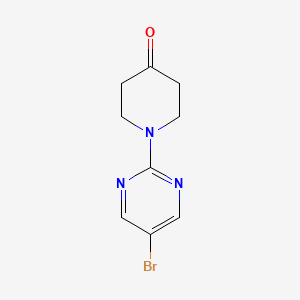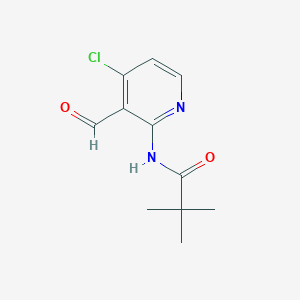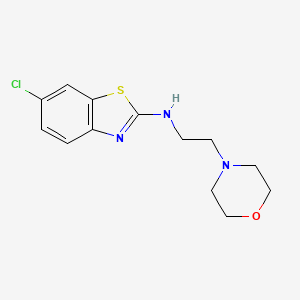
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
6-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CMBTA) is an organic compound that has been studied for its potential in numerous scientific applications. CMBTA is a white crystalline solid that is soluble in water, alcohol, and ether. It has a melting point of 204-206°C and a decomposition temperature of 300°C. CMBTA is used in many different fields such as medicinal chemistry, organic chemistry, and biochemistry.
Applications De Recherche Scientifique
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential in numerous scientific applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants, hypnotics, and anxiolytics. It has also been used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides. 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential use in the development of new materials and catalysts, as well as its potential application as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is still not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This increases the solubility of the metal ions, allowing them to be more easily transported and utilized by cells. In addition, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been shown to have a protective effect on cells, possibly due to its antioxidant and free radical scavenging properties.
Effets Biochimiques Et Physiologiques
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as to protect cells from oxidative damage. In addition, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the production of nitric oxide and to inhibit the activity of enzymes involved in the breakdown of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is non-toxic and has low volatility, making it safe to handle and store. However, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is not soluble in organic solvents, which limits its use in some experiments.
Orientations Futures
The potential applications of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine are numerous, and further research is needed to fully explore its potential. Possible future directions include the development of new pharmaceuticals and materials, as well as its use as a corrosion inhibitor. In addition, further studies are needed to explore its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Finally, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine could be used to develop new catalysts and reagents for organic synthesis.
Propriétés
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITFPRZXEPKHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



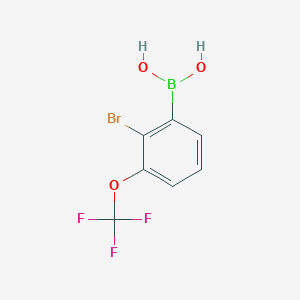
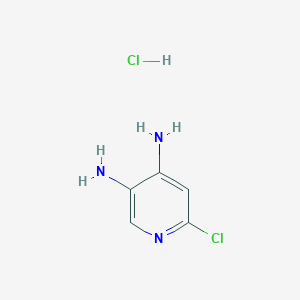
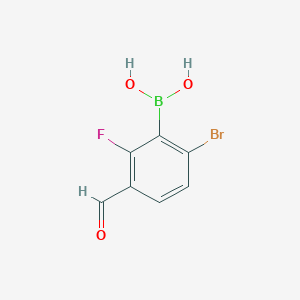
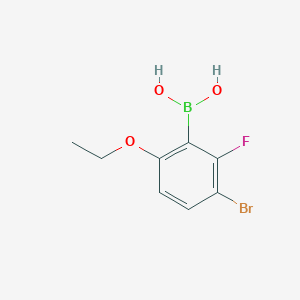

![6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol](/img/structure/B1387630.png)
